molecular formula C15H20BN3O4 B13919588 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate

Cat. No.: B13919588
M. Wt: 317.15 g/mol
InChI Key: SVLLREGDKIPJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate is a complex organic compound with a molecular formula of C16H21BN2O4. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,5-A]pyrazine core. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,5-A]pyrazine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boron-carbon bond.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can modify the imidazo[1,5-A]pyrazine core.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced imidazo[1,5-A]pyrazine derivatives.

    Substitution: Various substituted imidazo[1,5-A]pyrazine derivatives.

Scientific Research Applications

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: As a probe for studying biological processes involving boron.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The imidazo[1,5-A]pyrazine core can interact with biological targets, potentially affecting molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate
  • 1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)piperidine-1-carboxylate

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate is unique due to its specific combination of the imidazo[1,5-A]pyrazine core and the boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H20BN3O4

Molecular Weight

317.15 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrazine-1-carboxylate

InChI

InChI=1S/C15H20BN3O4/c1-6-21-13(20)12-10-7-17-11(8-19(10)9-18-12)16-22-14(2,3)15(4,5)23-16/h7-9H,6H2,1-5H3

InChI Key

SVLLREGDKIPJNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NC(=C3C=N2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.